Chiral Identity as a Determinant of Sigma-1 Receptor Radioligand Pharmacophore Geometry
The (R)-configured tetrahydrofuran-2-ylmethyl substituent serves as a critical scaffold element in the synthesis of 1-(4-[18F]fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine (compound 10), a sigma-1 receptor PET radioligand reported by He et al. (2017). When incorporated, the resulting ligand achieves low nanomolar σ1 affinity (exact Ki not disclosed for the THF-piperazine fragment alone; the final ligand 10 shows Ki < 10 nM at σ1) and exceptional selectivity: >2000-fold over the vesicular acetylcholine transporter, 52-fold over σ2 receptors, and negligible binding (<50% inhibition at 10 µM) to adenosine A2A, adrenergic α2, cannabinoid CB1, dopamine D1/D2L, GABAA, NMDA, melatonin MT1/MT2, and serotonin 5-HT1 receptors . In contrast, the analogous racemic tetrahydrofurfurylpiperazine (CAS 82500-35-4) lacks stereochemical definition, which introduces an uncontrolled variable in the geometry of the final ligand's THF ring orientation — a parameter shown in the prazosin-related literature to affect subtype selectivity at aminergic GPCRs . The target compound's (R)-enantiopurity ensures that each molecule of the final radioligand presents the identical spatial orientation of the THF oxygen, a feature essential for the high brain uptake and brain-to-blood ratios (>10:1 in mice at 30 min post-injection) observed for [18F]10 in biodistribution studies .
| Evidence Dimension | Stereochemical contribution to sigma-1 receptor ligand selectivity profile |
|---|---|
| Target Compound Data | (R)-enantiomer: used as the chirally pure building block for compound 10; final ligand achieves σ1 Ki < 10 nM, >2000-fold selectivity over VAChT, 52-fold over σ2 |
| Comparator Or Baseline | Racemate (CAS 82500-35-4): undefined stereochemistry at THF C2; (S)-enantiomer (CAS 1604438-73-4): opposite spatial orientation of the THF ring oxygen; no published σ1 selectivity data for racemate-derived analogs |
| Quantified Difference | The (R)-enantiomer provides a defined chiral vector that, in the context of compound 10, supports σ1 Ki < 10 nM with >2000-fold selectivity over VAChT; no equivalent selectivity data exist for racemate-derived congeners |
| Conditions | Competitive radioligand binding assays in vitro; biodistribution and PET imaging in mice and rats |
Why This Matters
Procurement of the (R)-enantiomer rather than the racemate is mandatory for any program aiming to replicate or extend the structure-activity relationship of the He et al. (2017) sigma-1 PET tracer series, as stereochemistry directly governs the 3D pharmacophore and ultimately the in vivo brain uptake and specific binding characteristics.
- [1] He, Y.; Xie, F.; Ye, J.; et al. 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ1 Receptors in the Brain. J. Med. Chem. 2017, 60 (10), 4164–4176. View Source
- [2] Minarini, A.; Bolognesi, M. L.; Tumiatti, V.; et al. Design, Synthesis, and Biological Activity of Prazosin-Related Antagonists. Role of the Piperazine and Furan Units of Prazosin on the Selectivity for α1-Adrenoreceptor Subtypes. J. Med. Chem. 1998, 41 (21), 4153–4162. View Source
